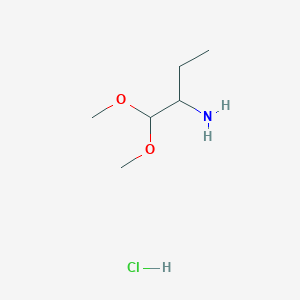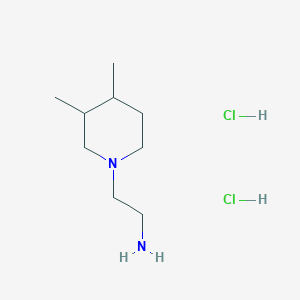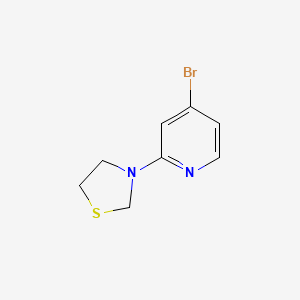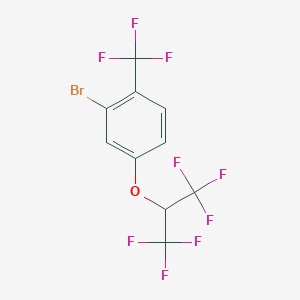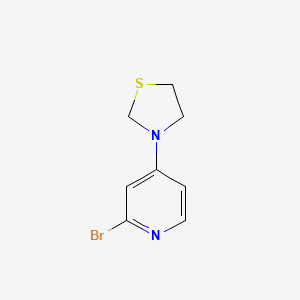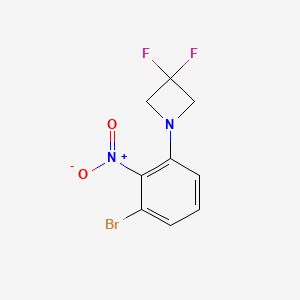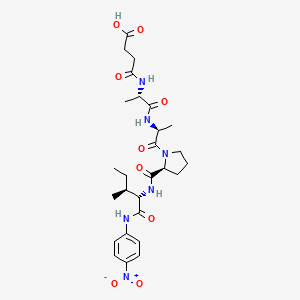
Suc-ala-ala-pro-ile-pna
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-ala-pro-ile-pna involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of isoleucine, followed by sequential coupling with proline, alanine, and succinyl groups. The final step involves the attachment of p-nitroaniline to the peptide chain. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple amino acids in a controlled environment. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Suc-ala-ala-pro-ile-pna primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteases such as elastase, chymotrypsin, or subtilisin. The reaction conditions include a buffered aqueous solution at an optimal pH and temperature for the enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 400-410 nm, allowing for easy detection and quantification .
Aplicaciones Científicas De Investigación
Suc-ala-ala-pro-ile-pna is widely used in scientific research for various applications:
Enzymatic Activity Assays: It serves as a substrate for measuring the activity of proteases such as elastase, chymotrypsin, and subtilisin.
Drug Development: It is used in screening assays to identify potential inhibitors of proteases, which can be developed into therapeutic agents.
Biochemical Studies: Researchers use this compound to study enzyme kinetics and mechanisms of protease action.
Industrial Applications: It is employed in quality control processes to ensure the activity of protease enzymes used in various industrial applications.
Mecanismo De Acción
The mechanism of action of Suc-ala-ala-pro-ile-pna involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which provides the necessary environment for the hydrolysis to occur .
Comparación Con Compuestos Similares
Similar Compounds
Suc-ala-ala-pro-phe-pna: Another peptide substrate used for similar enzymatic assays.
Suc-ala-ala-ala-pna: Used for assaying elastase activity.
Suc-ala-pro-pna: Utilized for detecting prolyl endopeptidase activity.
Uniqueness
Suc-ala-ala-pro-ile-pna is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that do not efficiently hydrolyze other similar compounds. This specificity allows for more accurate and reliable assays in enzymatic studies .
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMRWZCVKXKVKM-USAWPYOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
